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Compound of Interest

Compound Name: Methyl oct-2-enoate

CAS No.: 7367-81-9

Cat. No.: B3029646 Get Quote

Application Note: AN-MO2E-2024

Executive Summary
This protocol details the gas chromatography-mass spectrometry (GC-MS) methodology for the

qualitative and quantitative analysis of Methyl oct-2-enoate (CAS: 7367-81-9 for E-isomer).

Commonly used in the fragrance industry for its violet-leaf and green notes, this

-unsaturated ester presents specific analytical challenges, primarily the separation of geometric
isomers (E vs. Z) and potential thermal isomerization.

This guide moves beyond standard screening methods, employing a dual-column strategy to

ensure both comprehensive impurity profiling and precise isomeric resolution.

Chemical Profile & Analytical Significance[1][2][3][4]
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Property Detail

IUPAC Name Methyl (E)-oct-2-enoate

Formula

Molecular Weight 156.22 g/mol

Boiling Point ~218 °C

Key Isomers
Trans (E) - Major commercial form; Cis (Z) -

Minor impurity/isomer

Target Analyte
Fragrance ingredients, Pheromone synthesis

intermediates

Critical Analytical Challenge: The conjugated double bond at the C2 position stabilizes the

molecule but makes it susceptible to photo-isomerization. Standard non-polar columns (e.g.,

5%-phenyl) often fail to baseline-resolve the E and Z isomers. This protocol prioritizes polar

stationary phases for isomeric purity confirmation.

Sample Preparation Strategy
Objective: Minimize analyte discrimination and prevent transesterification or degradation.

Reagents
Solvent:

-Hexane (GC-MS Grade) or Methyl tert-butyl ether (MTBE).

Why: Hexane is non-polar and offers excellent solubility for fatty acid esters without

competing for active sites in the liner.

Internal Standard (ISTD): Methyl decanoate (

) or Dodecane.

Why: Structurally similar (ester) or boiling-point appropriate (alkane) to correct for injection

variability.
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Protocol
Stock Solution: Weigh 10 mg of Methyl oct-2-enoate reference standard into a 10 mL

volumetric flask. Dilute to volume with Hexane (Concentration:

).[1]

Working Standard: Dilute

of Stock Solution into

of Hexane containing the ISTD. Final concentration:

.

Filtration: If analyzing raw fragrance oils, filter through a 0.22

PTFE syringe filter to remove non-volatiles.

Instrumental Method (GC-MS)[8][9][10][11]
This protocol defines two column choices. Method A is for general purity and impurity profiling.

Method B is strictly for Isomer Resolution.

Gas Chromatograph Parameters
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Parameter Method A (Screening)
Method B (Isomer
Resolution)

Column
DB-5MS UI (30m x 0.25mm,

0.25µm)

DB-WAX UI or HP-88 (30m x

0.25mm, 0.25µm)

Stationary Phase 5%-Phenyl-methylpolysiloxane
Polyethylene Glycol (PEG) or

Cyanopropyl

Carrier Gas
Helium, Constant Flow 1.0

mL/min

Helium, Constant Flow 1.2

mL/min

Inlet Temp 250 °C
240 °C (Lower to prevent

isomerization)

Injection Mode Split (20:1 to 50:1) Split (50:1)

Oven Program

50°C (1 min)

10°C/min

280°C (3 min)

60°C (1 min)

5°C/min

230°C (10 min)

Causality of Choice:

Method A (5MS): The non-polar phase separates components primarily by boiling point. It is

robust and ideal for detecting heavier impurities or solvent residues.

Method B (WAX/HP-88): The high polarity interacts with the

-electrons of the double bond. The E and Z isomers possess different dipole moments and
steric shapes, leading to significantly different retention times on polar phases (cis isomers
typically interact stronger or elute differently depending on the specific cyano/PEG phase).

Mass Spectrometer Parameters (EI Source)
Source Temp: 230 °C

Quad Temp: 150 °C

Transfer Line: 250 °C (Method A) / 240 °C (Method B)
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Ionization Energy: 70 eV

Scan Range: m/z 35 – 350

Solvent Delay: 3.0 min (Adjust based on solvent retention)

Workflow Visualization
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Sample Receipt

Dilution (Hexane)
+ ISTD Addition

Select Method

Method A: DB-5MS
(General Purity)

Screening

Method B: DB-WAX
(E/Z Isomer Ratio)

Isomer Specific

GC-MS Acquisition
(EI, 70eV)

Data Processing

RI Calculation
(vs C8-C20 Alkanes)

Spectral Matching
(m/z 125, 97, 55)

Final Report
(Purity & Isomer Ratio)

Click to download full resolution via product page
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Figure 1: Decision matrix for Methyl oct-2-enoate analysis, distinguishing between general

purity screening and isomer-specific quantification.

Data Analysis & Identification
Retention Index (RI) Verification
Relying solely on retention time is insufficient due to matrix effects. Calculate the Kovats

Retention Index (RI) using a homologous series of

-alkanes (

).

Expected RI (DB-5MS): ~1130 - 1160

Expected RI (DB-WAX): ~1450 - 1500 (Significant shift due to polarity)

Mass Spectral Interpretation
The Electron Ionization (EI) spectrum of

-unsaturated methyl esters differs from saturated analogs (like methyl octanoate).

Molecular Ion (

): m/z 156 (Distinct, though often not the base peak).

Key Fragments:

m/z 125 (

): Loss of the methoxy group. Very characteristic of methyl esters.

m/z 97 (

): Loss of the carbomethoxy group, leaving the hydrocarbon chain with the double bond (

).

m/z 55 (
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): Common alkenyl fragment.

Absence of m/z 74: The classic McLafferty rearrangement peak (m/z 74), dominant in

saturated methyl esters, is often suppressed or shifted in 2-enoates due to the double

bond position preventing

-hydrogen abstraction in the standard six-membered transition state.

Molecular Ion
[M]+ m/z 156

[M - OCH3]+
m/z 125-31 Da (Methoxy)

[M - COOCH3]+
m/z 97

-59 Da (Ester Group)

Alkenyl Ion
m/z 55

Chain fragmentation

Click to download full resolution via product page

Figure 2: Simplified fragmentation pathway for Methyl oct-2-enoate under 70eV Electron

Ionization.

Quality Control & Troubleshooting
System Suitability

Tailing Factor: Must be < 1.2. Tailing indicates active sites in the inlet liner or column head.

Replace the liner with a deactivated (silanized) wool liner if tailing occurs.

Resolution (

): For Method B,

between E and Z isomers must be > 1.5.

Common Issues
Isomerization: If the ratio of Z-isomer increases over time in the standard, check the inlet

temperature. High temperatures (>260°C) can induce thermal isomerization.
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Carryover: Methyl oct-2-enoate is moderately volatile but can stick to cold spots. Ensure the

syringe wash uses both a polar (Acetone) and non-polar (Hexane) solvent cycle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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